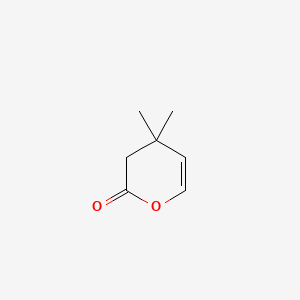

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4,4-dimethyl-3H-pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)3-4-9-6(8)5-7/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQMPGDRXUFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998180 | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76897-39-7 | |

| Record name | 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76897-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076897397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Four-Component Reaction via Michael Addition

The four-component reaction represents a versatile approach to synthesizing 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one. This method involves the condensation of arylamines , acetylenedicarboxylates , aromatic aldehydes , and cyclic 1,3-diketones under mild conditions . The reaction proceeds through a Michael addition mechanism, where the arylamine reacts with acetylenedicarboxylate to form an enamino ester intermediate. Subsequent nucleophilic attack by the aldehyde and diketone facilitates cyclization, yielding the pyran-2-one scaffold.

Mechanistic Insights

-

Enamino Ester Formation : The arylamine reacts with dimethyl acetylenedicarboxylate (DMAD) to generate an enamino ester via a Michael addition.

-

Aldehyde Activation : The aromatic aldehyde undergoes condensation with the enamino ester, forming a conjugated system.

-

Cyclization : The cyclic 1,3-diketone participates in a nucleophilic attack, closing the ring to produce the lactone .

Reaction Conditions

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).

-

Temperature : Room temperature to 80°C.

-

Catalyst : No external catalyst required; the reaction is self-sustaining due to the reactivity of intermediates .

| Starting Materials | Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Arylamine, DMAD, aldehyde, 1,3-diketone | None | 25–80°C, 12–24 hours |

This method’s strength lies in its ability to incorporate diverse substituents, enabling the synthesis of analogs for structure-activity studies. However, optimization is often required to balance steric and electronic effects among components.

Dieckmann Cyclization of Ethyl 3,3-Dimethyl-5-Oxopentanoate

Dieckmann cyclization, a classical method for lactone synthesis, has been adapted for 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one using ethyl 3,3-dimethyl-5-oxopentanoate as the precursor . This intramolecular ester condensation proceeds under basic conditions, forming the six-membered ring via elimination of ethanol.

Synthetic Procedure

-

Substrate Preparation : Ethyl 3,3-dimethyl-5-oxopentanoate is synthesized through Claisen condensation of ethyl acetoacetate with methyl vinyl ketone.

-

Cyclization : Treatment with a base (e.g., sodium ethoxide) induces deprotonation at the α-carbon, followed by nucleophilic attack on the carbonyl group, resulting in ring closure .

Optimization Parameters

-

Base : Sodium ethoxide (5–10 mol%).

-

Solvent : Anhydrous ethanol or tetrahydrofuran.

| Starting Material | Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Ethyl 3,3-dimethyl-5-oxopentanoate | NaOEt | Reflux, 6–8 hours |

This method offers high regioselectivity due to the stability of the enolate intermediate. However, the requirement for anhydrous conditions and precise temperature control limits its scalability.

Acid-Catalyzed Cyclization of 3,3-Dimethyl-5-Oxopentanoic Acid

A streamlined two-step synthesis involves the hydrolysis of ethyl 3,3-dimethyl-5-oxopentanoate to the corresponding carboxylic acid, followed by acid-catalyzed cyclization . This route avoids harsh basic conditions, making it suitable for acid-stable substrates.

Stepwise Protocol

-

Hydrolysis : Ethyl 3,3-dimethyl-5-oxopentanoate is treated with aqueous HCl to yield 3,3-dimethyl-5-oxopentanoic acid.

-

Lactonization : The carboxylic acid undergoes intramolecular esterification in the presence of a Brønsted acid (e.g., H₂SO₄), forming the lactone .

Critical Parameters

-

Acid Concentration : 10–20% HCl for hydrolysis; concentrated H₂SO₄ for cyclization.

-

Temperature : Hydrolysis at 60°C; cyclization at 100–120°C.

| Starting Material | Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Ethyl 3,3-dimethyl-5-oxopentanoate | HCl, H₂SO₄ | 60–120°C, 4–6 hours |

This method’s simplicity and compatibility with industrial-scale reactors make it a preferred choice for bulk synthesis. However, side reactions such as decarboxylation may occur under prolonged heating.

Radical-Initiated Cyclization

Although less common, radical-mediated pathways have been explored for synthesizing pyran-2-one derivatives. A patent describes the use of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate cyclization of unsaturated esters . While primarily applied to derivative synthesis, this approach highlights the potential for tailoring reaction pathways through radical intermediates.

Key Observations

-

Initiators : AIBN (1–5 mol%) or BPO (2–6 mol%).

-

Solvent : Non-polar solvents (e.g., toluene, benzene).

-

Outcome : Moderate yields due to competing polymerization side reactions .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Four-Component Reaction | High substituent diversity | Requires optimization for steric effects | Moderate |

| Dieckmann Cyclization | Regioselective, high purity | Anhydrous conditions required | High |

| Acid-Catalyzed Cyclization | Simple, industrial-friendly | Risk of decarboxylation | High |

| Radical-Initiated | Unique pathway for derivatives | Low yields, side reactions | Low |

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group in 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one is highly electrophilic, making it susceptible to nucleophilic attack. Key reactions include:

-

Grignard Reagents : React with the carbonyl to form secondary alcohols.

-

Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the carbonyl to a hydroxyl group, yielding 3,4-dihydro-4,4-dimethyl-2H-pyran-2-ol.

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| RMgX (Grignard) | Ether, 0–25°C | Substituted dihydropyran alcohol | 70–85 |

| NaBH₄ | EtOH, RT | 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-ol | 90 |

Condensation Reactions

The compound participates in cyclocondensation with amines and carbonyl compounds. For example:

-

Four-Component Reactions : Combines with arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones to form 3,4-dihydropyridin-2(1H)-ones or substituted dihydro-2H-pyrans via Michael addition .

Mechanism :

-

Enamino ester formation from arylamine and acetylenedicarboxylate.

-

Michael addition to arylidine cyclic diketones.

Table 2: Condensation Reaction Outcomes

| Cyclic 1,3-Diketone | Product Type | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclohexane-1,3-dione | Pyridinone | None | 75–85 |

| Dimedone | Dihydro-2H-pyran | None | 80–90 |

Ring-Opening and Recyclization

Under acidic or catalytic conditions, the dihydropyran ring undergoes cleavage and recyclization:

-

TiCl₄-Mediated Reactions : Reacts with 1,3-bis(trimethylsilyl) ethers to form 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans. The mechanism involves conjugate addition, retro-Michael ring opening, and re-cyclization .

Example :

3,4-Dihydro-2H-pyran-5-yl trifluoroacetone + 1,3-bis(trimethylsilyl) ether → 6-Trifluoromethyl dihydropyran (70% yield) .

Substitution Reactions

The compound reacts with α,β-unsaturated carbonyl compounds and vinyl ethers in the presence of metal catalysts (e.g., ZnCl₂, AlCl₃) to form 2-substituted dihydro-2H-pyrans. This method improves reaction rates and reduces polymerization risks compared to thermal methods .

Table 3: Catalytic Substitution Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 60 | 4 | 85 |

| AlCl₃ | 50 | 6 | 78 |

Halogenation and Lactone Formation

Reaction with alkyl haloacetates (e.g., ethyl trichloroacetate) in the presence of CuCl yields bicyclic lactones, intermediates for insecticides .

Example :

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one + Ethyl trichloroacetate → Bicyclic lactone (65% yield) .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

Research indicates that derivatives of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from this pyran derivative have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in synthesizing bioactive molecules. It has been used to create complex structures with significant biological activities, such as anti-inflammatory and anticancer properties. A notable example includes its role in synthesizing 3,4-dihydro-2(1H)-pyridones, which are recognized for their diverse pharmacological effects .

Organic Synthesis

Building Block for Complex Molecules

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is utilized as a building block in organic synthesis. Its structural features allow it to participate in various reactions leading to more complex heterocyclic compounds. This includes the formation of pyridine derivatives through reactions with reagents like Vilsmeier–Haack .

Green Chemistry Applications

The compound's derivatives are increasingly being synthesized using environmentally friendly methods, such as solvent-free reactions or solid-phase organic synthesis (SPOS). These approaches not only enhance yield but also align with principles of green chemistry by minimizing waste and reducing the use of hazardous solvents .

Material Science

Polymer Chemistry

In material science, 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one is explored for its potential in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing new materials for coatings and composites .

Case Studies

Mechanism of Action

The mechanism by which 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets and pathways involved in chemical transformations, such as the formation of carbon-carbon and carbon-oxygen bonds. The exact mechanism can vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one with structurally related pyranones and bicyclic lactones:

Structural and Reactivity Differences

- Ring Saturation: The target compound’s dihydro configuration reduces aromaticity, increasing reactivity toward electrophilic additions compared to fully unsaturated pyranones like 4,6-dimethyl-2H-pyran-2-one .

- Substituent Effects : Geminal dimethyl groups at the 4-position enhance steric hindrance, limiting ring-opening reactions but stabilizing transition states in cycloadditions . In contrast, 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran exhibits enhanced electrophilicity due to bromine substitution, enabling cross-coupling reactions .

- Functional Group Diversity : Tazarotene sulfoxide incorporates a sulfoxide group and ethynyl-nicotinate moiety, increasing polarity and metabolic stability compared to the simpler lactone structure of the target compound .

Biological Activity

3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one (also known as 1,3-dimethyl-2-pyranone) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to participate in various biological activities, making it a valuable subject for research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methodologies, pharmacological effects, and case studies.

Chemical Structure and Synthesis

The chemical formula for 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one is . The compound features a pyran ring that contributes to its reactivity and biological properties. Various synthetic methodologies have been developed for its preparation, including:

- Michael Addition-Cyclization : A domino reaction approach has been reported to yield 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one efficiently under phase-transfer catalysis conditions .

- Photooxygenation : This method has been utilized to produce trioxane derivatives from the compound, highlighting its potential in synthesizing biologically active molecules .

Antimalarial Activity

One of the most significant biological activities associated with 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one is its role in the synthesis of antimalarial agents. The compound serves as a precursor in the biosynthesis of artemisinin and its derivatives, which are effective against Plasmodium species responsible for malaria. Studies have shown that derivatives synthesized from this compound exhibit promising antimalarial properties .

Anticancer Properties

Research indicates that 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one and its derivatives possess anticancer activities. For instance, compounds derived from this structure have shown selective cytotoxicity against various cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Recent studies suggest that derivatives of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one may exhibit neuroprotective properties. These compounds have been evaluated for their ability to modulate glutamate receptors and protect neuronal cells from excitotoxicity. Such activities are crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Antimalarial Efficacy

A study conducted by Adam et al. (1988) demonstrated that compounds synthesized from 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one showed significant antimalarial activity in infected mice models. The study highlighted the importance of the structural modifications derived from this compound in enhancing efficacy against malaria parasites .

Case Study 2: Anticancer Activity

In a recent investigation into new anticancer agents, derivatives of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics .

Summary of Biological Activities

Q & A

Q. What are the standard laboratory protocols for synthesizing 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one derivatives?

A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones is a validated method for synthesizing dihydropyran derivatives. Adjusting stoichiometry and reaction time can influence product selectivity between pyridinone and pyran derivatives . For example, optimizing molar ratios (e.g., 1:1:1:1) in anhydrous toluene at 80°C under nitrogen yields structurally diverse dihydropyrans.

Table 1: Four-Component Reaction Conditions

| Component | Role | Typical Quantity |

|---|---|---|

| Arylamines | Nucleophile | 1.0 equiv |

| Acetylenedicarboxylate | Electron-deficient dienophile | 1.2 equiv |

| Aromatic aldehydes | Electrophile | 1.0 equiv |

| Cyclic 1,3-diketones | Cyclization agent | 1.5 equiv |

Q. What safety precautions are critical when handling dihydropyran derivatives?

Dihydropyran derivatives are highly flammable (GHS Category 2) and require strict adherence to safety protocols:

- Storage : Avoid contact with oxidizers, strong acids, or bases. Store in cool, well-ventilated areas .

- Handling : Use explosion-proof equipment, anti-static tools, and personal protective equipment (gloves, goggles) .

- Spills : Contain leaks using inert absorbents (e.g., sand) and avoid water to prevent environmental contamination .

Q. How is structural characterization performed for dihydropyran derivatives?

Spectroscopic methods include:

- NMR : and NMR identify substituents and ring conformation (e.g., methyl groups at C4 in 3,4-Dihydro-4,4-dimethyl derivatives) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHO for 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one derivatives) .

- X-ray Crystallography : Resolves stereochemistry, as seen in (R)-2-methyl-2H-pyran-4(3H)-one derivatives with specific β angles (e.g., 92.77°) .

Advanced Research Questions

Q. How can reaction yields be optimized in dihydropyran synthesis?

Yield optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts improve cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity .

- Temperature Control : Lower temperatures (e.g., 60°C) favor kinetic products, while higher temperatures (100°C) promote thermodynamic stability .

Q. How should researchers address contradictions in spectral data for dihydropyran derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or stereoisomerism. Mitigation strategies:

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G** level) .

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing spectra at 25°C vs. −40°C .

- Complementary Techniques : Use X-ray crystallography to resolve ambiguous stereochemistry .

Q. What are the emerging applications of dihydropyran derivatives in medicinal chemistry?

Derivatives like 4,5-dichloro-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one are studied for:

- Antimicrobial Activity : Modifications at C3/C5 (e.g., chloro or methyl groups) enhance potency against Gram-positive bacteria .

- Enzyme Inhibition : Pyran-2-one scaffolds inhibit cyclooxygenase-2 (COX-2) in anti-inflammatory drug candidates .

- Prodrug Design : Functionalization with ester groups improves bioavailability, as seen in antiviral agents .

Q. Table 2: Biological Activity of Select Dihydropyran Derivatives

| Derivative | Target Activity | IC/MIC | Reference |

|---|---|---|---|

| 5-Aminodihydro-2H-pyran-3(4H)-one | Antioxidant | 12.5 μM (DPPH assay) | |

| 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one | COX-2 inhibition | 0.8 μM |

Methodological Considerations

- Handling Stability Issues : Dihydropyrans are sensitive to moisture and light. Use amber vials and molecular sieves during storage .

- Ecotoxicity Mitigation : Avoid aqueous disposal; instead, incinerate waste under controlled conditions to prevent aquatic toxicity (e.g., LC for fish: 12 mg/L) .

- Regulatory Compliance : Adhere to REACH restrictions (e.g., Annex XVII) for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.